molecular formula C15H21Cl2NO4 B13761628 Diethyl 2-aminoethyl-(p-chlorophenyl)malonate hydrochloride CAS No. 67465-31-0

Diethyl 2-aminoethyl-(p-chlorophenyl)malonate hydrochloride

Cat. No.: B13761628
CAS No.: 67465-31-0
M. Wt: 350.2 g/mol
InChI Key: LWBPUPOTPPBCAE-UHFFFAOYSA-N
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Description

Diethyl 2-aminoethyl-(p-chlorophenyl)malonate hydrochloride is an organic compound that belongs to the class of malonic esters It is characterized by the presence of an aminoethyl group, a p-chlorophenyl group, and a malonate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-aminoethyl-(p-chlorophenyl)malonate hydrochloride typically involves the alkylation of diethyl malonate with an appropriate alkyl halide. The reaction is carried out in the presence of a strong base such as sodium ethoxide in ethanol, which converts diethyl malonate into its enolate ion. The enolate ion then undergoes nucleophilic substitution with the alkyl halide to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-aminoethyl-(p-chlorophenyl)malonate hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The aminoethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Common Reagents and Conditions

    Sodium Ethoxide in Ethanol: Used for the initial alkylation reaction.

    Aqueous Hydrochloric Acid: Used for hydrolysis of ester groups.

    Oxidizing and Reducing Agents: Various agents can be used depending on the specific reaction desired.

Major Products Formed

    Substituted Malonic Esters: Formed through alkylation reactions.

    Carboxylic Acids: Formed through hydrolysis of ester groups.

    Amines and Amides: Formed through substitution reactions involving the aminoethyl group.

Scientific Research Applications

Diethyl 2-aminoethyl-(p-chlorophenyl)malonate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 2-aminoethyl-(p-chlorophenyl)malonate hydrochloride involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the p-chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Diethyl Malonate: A simpler malonic ester without the aminoethyl and p-chlorophenyl groups.

    Diethyl Aminomalonate: Contains an amino group but lacks the p-chlorophenyl group.

    Diethyl (p-chlorophenyl)malonate: Contains the p-chlorophenyl group but lacks the aminoethyl group.

Uniqueness

Diethyl 2-aminoethyl-(p-chlorophenyl)malonate hydrochloride is unique due to the presence of both the aminoethyl and p-chlorophenyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

67465-31-0

Molecular Formula

C15H21Cl2NO4

Molecular Weight

350.2 g/mol

IUPAC Name

[3-(4-chlorophenyl)-4-ethoxy-3-ethoxycarbonyl-4-oxobutyl]azanium;chloride

InChI

InChI=1S/C15H20ClNO4.ClH/c1-3-20-13(18)15(9-10-17,14(19)21-4-2)11-5-7-12(16)8-6-11;/h5-8H,3-4,9-10,17H2,1-2H3;1H

InChI Key

LWBPUPOTPPBCAE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC[NH3+])(C1=CC=C(C=C1)Cl)C(=O)OCC.[Cl-]

Origin of Product

United States

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